Protoyuccoside H

Beschreibung

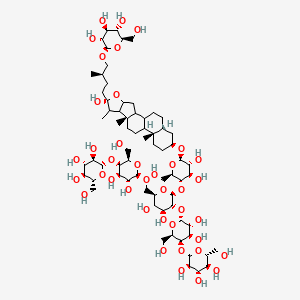

Protoyuccoside H is a steroidal saponin isolated from Yucca filamentosa (Agavaceae family). It belongs to the furostanol glycoside class, characterized by a 27-carbon skeleton with sugar moieties attached to the C-3 and C-26 hydroxyl groups of the aglycone .

Eigenschaften

CAS-Nummer |

96351-52-9 |

|---|---|

Molekularformel |

C69H116O39 |

Molekulargewicht |

1569.6 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(6R,7S,9S,13S,16S,18R)-16-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C69H116O39/c1-23(21-94-60-50(87)43(80)39(76)31(15-70)97-60)7-12-69(93)24(2)38-30(108-69)14-29-27-6-5-25-13-26(8-10-67(25,3)28(27)9-11-68(29,38)4)96-62-54(91)48(85)58(36(20-75)101-62)106-66-59(107-65-55(92)49(86)57(35(19-74)102-65)105-64-52(89)45(82)41(78)33(17-72)99-64)46(83)42(79)37(103-66)22-95-61-53(90)47(84)56(34(18-73)100-61)104-63-51(88)44(81)40(77)32(16-71)98-63/h23-66,70-93H,5-22H2,1-4H3/t23-,24+,25-,26+,27?,28?,29?,30?,31-,32-,33-,34-,35-,36-,37-,38?,39-,40-,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,58-,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69-/m1/s1 |

InChI-Schlüssel |

BKSZALUUQJKDOV-BRYDKAIJSA-N |

Isomerische SMILES |

C[C@H]1C2C(CC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Kanonische SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Protoyuccoside H is typically isolated from the methanol extract of Yucca filamentosa roots. The isolation process involves several steps, including silica gel column chromatography and thin-layer chromatography . The compound is identified using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources rather than synthetic production.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie wird es wegen seiner einzigartigen strukturellen Eigenschaften und seines Potenzials als Vorläufer für die Synthese anderer komplexer Moleküle untersucht. In der Biologie wird this compound wegen seines Potenzials als natürliches Pestizid aufgrund seiner molluskaziden Aktivität gegen Schnecken untersucht. In der Medizin wird es auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Als Steroidglykosid übt es seine Wirkungen wahrscheinlich durch Modulation der Aktivität von Enzymen und Rezeptoren aus, die an verschiedenen biologischen Prozessen beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber vorläufige Studien deuten darauf hin, dass this compound zelluläre Signalwege beeinflussen kann, die mit Entzündungen und Zellproliferation zusammenhängen.

Wissenschaftliche Forschungsanwendungen

Protoyuccoside H has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules. In biology, this compound is investigated for its potential as a natural pesticide due to its molluscicidal activity against snails . In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Wirkmechanismus

The mechanism of action of Protoyuccoside H involves its interaction with specific molecular targets and pathways. As a steroid glycoside, it likely exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways related to inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physical properties of Protoyuccoside H and related compounds:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Optical Rotation [α] | Natural Source |

|---|---|---|---|---|---|

| This compound | C₂₇H₄₆O₁₂ (inferred) | ~740–1,245* | Not reported | Not reported | Yucca filamentosa |

| Protoyuccoside C | C₂₇H₄₆O₁₂ | 1,245.368 | 150–152 | [α] −29 (c, 2.75 in MeOH) | Yucca filamentosa |

| Protoyuccoside E | C₂₇H₄₆O₁₂ | 740.927 | 285–286 | [α] −19.5 (c, 1.6 in Py) | Yucca filamentosa |

| Asparagoside C | C₂₀H₃₈O₁₀ | 740.927 | 287–290 | [α] −13 (c, 0.4 in H₂O) | Asparagus officinalis |

| Asparagoside A | C₂₀H₃₈O₁₀ | 578.785 | 245–247 | [α] −65.1 (c, 0.68 in MeOH) | Asparagus officinalis |

*Molecular weight discrepancies (e.g., Protoyuccoside C vs.

Key Structural Differences:

- Glycosylation Sites: Protoyuccosides (C, E, H) typically feature glucose or rhamnose units at C-3 and C-26, while asparagosides (e.g., Asparagoside C) may have distinct sugar configurations contributing to differences in molecular weight and solubility .

- Aglycone Backbone: Protoyuccosides retain a furostanol skeleton, whereas Asparagoside A is a spirostanol derivative, altering its stereochemical properties .

Antifungal Activity:

- Asparagoside C exhibits significant antifungal activity, attributed to its ability to disrupt fungal cell membranes .

- Protoyuccosides: Limited data exist for this compound, but Protoyuccoside C demonstrates anti-anxiety effects in murine models, likely mediated via modulation of GABAergic pathways .

Thermal Stability:

- Higher melting points in Protoyuccoside E (285–286°C) and Asparagoside C (287–290°C) suggest greater stability compared to Protoyuccoside C (150–152°C), possibly due to crystalline packing efficiency or hydrogen bonding .

Pharmacokinetics:

- The optical rotation values ([α]) indicate distinct chiral environments, which may influence bioavailability and receptor interactions. For example, Protoyuccoside C’s [α] of −29 in MeOH contrasts sharply with Asparagoside A’s [α] of −65.1, reflecting divergent stereochemical profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.